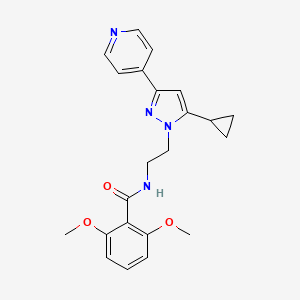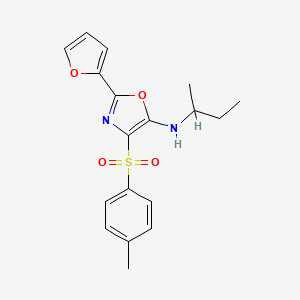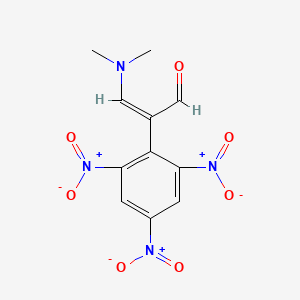![molecular formula C21H18ClN5O2 B2487233 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-dimethylphenyl)acetamide CAS No. 887457-77-4](/img/structure/B2487233.png)
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar pyrazolo[3,4-d]pyrimidin derivatives involves intricate steps, including intramolecular cyclization, N-allylation, and N-propargyl alkylation processes. A study by Rahmouni et al. (2014) highlights the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through a [3+2] cycloaddition reaction, providing insight into the complex synthetic routes that can be employed to create such compounds (Rahmouni et al., 2014).
Molecular Structure Analysis
Investigations into the molecular conformations of similar acetamide derivatives reveal the existence of different molecular conformations within the same compound, as demonstrated by Narayana et al. (2016) in their study on 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides. This work underscores the complex interplay of hydrogen bonding in shaping the molecular architecture of such entities (Narayana et al., 2016).
Chemical Reactions and Properties
The chemical reactivity and properties of pyrazolo[3,4-d]pyrimidine derivatives are influenced by their structure. For instance, Arafat et al. (2022) synthesized novel compounds by interacting N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide with various reagents, highlighting the versatility of these compounds in chemical synthesis and the potential for a wide range of reactions (Arafat et al., 2022).
Physical Properties Analysis
While specific studies on the physical properties of "2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-dimethylphenyl)acetamide" are not directly available, the physical characteristics of similar compounds can provide valuable insights. The crystal structure, melting points, and solubility are among the key physical properties that are crucial for understanding the behavior of these compounds under various conditions.
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to undergo a range of chemical transformations, are pivotal for comprehending the utility and application of these compounds in scientific research. Studies such as those by Banister et al. (2012) on the practical synthesis of similar pyrazolo[1,5-a]pyrimidin derivatives underscore the significance of these aspects in the development of new compounds with potential scientific applications (Banister et al., 2012).
Applications De Recherche Scientifique
Potential as Imaging Agents in Neurodegenerative Disorders
Compounds with structural similarities to 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-dimethylphenyl)acetamide, such as fluoroethoxy and fluoropropoxy substituted analogs, have been found to have high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs). These compounds, when labeled with radioligands, demonstrated potential as imaging agents for PBR expression in neurodegenerative disorders. In vivo studies showed significant uptake in areas known for PBR localization, indicating their potential for detailed neuroimaging in disorders like Alzheimer's and Parkinson's diseases (Fookes et al., 2008).
Cognitive Enhancement Potential
Derivatives of similar compounds have been studied for their effects on learning and memory. For example, DM-9384, a compound with a different but comparable structure, improved memory impairment in experimental rat models, suggesting potential cognitive enhancement properties. This indicates that compounds in this class may have the ability to modulate cognitive functions, which could be relevant for treating disorders like dementia or other cognitive impairments (Sakurai et al., 1989).
Anti-inflammatory and Ulcerogenicity Studies
Compounds structurally related to 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-dimethylphenyl)acetamide have shown significant anti-inflammatory activity with minimal ulcerogenic effects. This suggests potential therapeutic applications in conditions where inflammation is a key component, and where traditional anti-inflammatory drugs may cause gastrointestinal side effects (El-Tombary, 2013).
Antihyperlipaemic Activity
Related compounds, such as 2-aminomethyl-3-aryl-5,6,7,8-tetrahydrobenzo(b)/5,6-dimethylthieno(2,3-d)pyrimidin-4-ones, have been studied for their antihyperlipaemic activity. These studies revealed significant lowering effects on serum cholesterol and triglyceride levels, indicating potential use in the management of conditions like hyperlipidemia or other related cardiovascular disorders (Gadad et al., 1996).
Orientations Futures
Propriétés
IUPAC Name |
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2/c1-13-6-7-18(14(2)8-13)25-19(28)11-26-12-23-20-17(21(26)29)10-24-27(20)16-5-3-4-15(22)9-16/h3-10,12H,11H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBMJYLVOVVCGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-dimethylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(2-methylphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2487157.png)


![4-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/no-structure.png)

![3,4,5-trimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2487162.png)
![4-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidi n-2-one](/img/structure/B2487163.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclohexanecarboxamide](/img/structure/B2487170.png)

